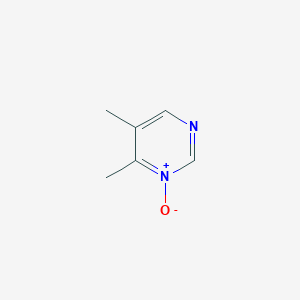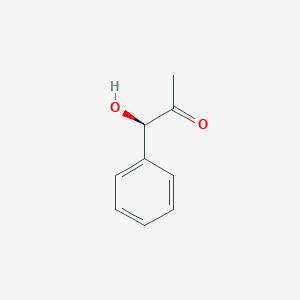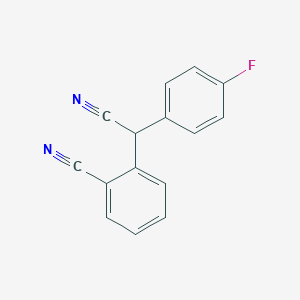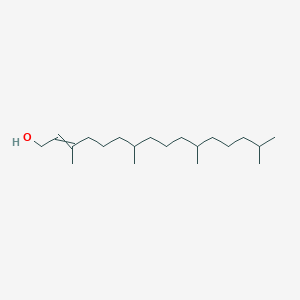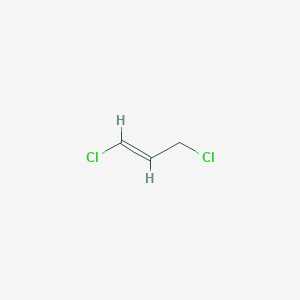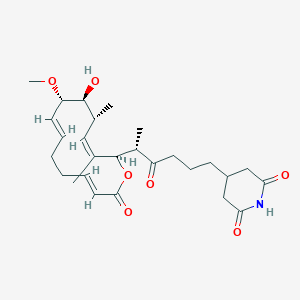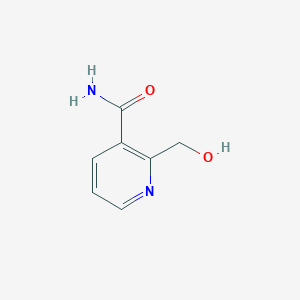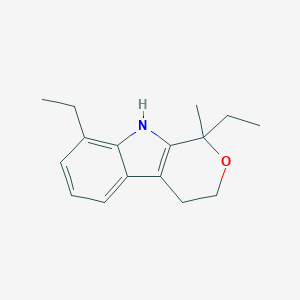
RAK-802
Descripción general
Descripción
1,8-Diethyl-1,3,4,9-tetrahydropyrano(3,4-b)indole is a compound of interest in the field of medicinal chemistry, particularly for its structural and chemical properties.
Synthesis Analysis
The synthesis of related compounds has been explored in various studies. Hughes et al. (1989) describe the synthesis of a structurally similar compound, 4,6-diethyl-1,3,4,5-tetrahydropyrano[4,3-b]indole-4-acetic acid, which is an isomer of the anti-inflammatory agent etodolac (Hughes et al., 1989). Furthermore, Martel et al. (1976) synthesized a series of 1-ethyl- and 1-n-propyl-1,3,4,9-tetrahydropyrano[3,4-b]indole-1-acetic acids, highlighting the method of acid-catalyzed condensation of substituted tryptophol with ethyl propionylacetate or ethyl butyrylacetate (Martel et al., 1976).
Molecular Structure Analysis
The molecular structure of compounds closely related to 1,8-Diethyl-1,3,4,9-tetrahydropyrano(3,4-b)indole has been investigated. For instance, the crystal structure of (1,8-diethyl-1,3,4,9-tetrahydro-pyrano[3,4-b]indol-1-yl)acetic acid was determined, providing insights into the stereospecificity and conformational aspects of these compounds (Song & Zhang, 2006).
Chemical Reactions and Properties
Several studies have explored the chemical reactions and properties of related compounds. For example, Agnusdei et al. (2003) detailed a synthetic strategy for tetrahydropyrano[3,4-b]indole derivatives, emphasizing the role of intramolecular Michael addition in their formation (Agnusdei et al., 2003).
Physical Properties Analysis
The physical properties of similar compounds to 1,8-Diethyl-1,3,4,9-tetrahydropyrano(3,4-b)indole have been characterized in various studies. For instance, the crystallographic analysis of etodolac, a closely related compound, provided insights into its solid-state conformation and physical characteristics (Humber et al., 1986).
Chemical Properties Analysis
The chemical properties of compounds structurally similar to 1,8-Diethyl-1,3,4,9-tetrahydropyrano(3,4-b)indole have been a focus of several studies. For example, Medeiros et al. (2011) discussed the synthesis of pyrano[3,4-b]indoles, highlighting the chemical steps involved and the resulting chemical properties (Medeiros, Schaus, & Porco, 2011).
Aplicaciones Científicas De Investigación
Identificación de Polimorfos en Productos Farmacéuticos
El compuesto tiene aplicaciones en la identificación de polimorfos de ingredientes farmacéuticos activos. La identificación rápida de polimorfos es crucial en el desarrollo de productos farmacéuticos comercialmente viables, y RAK-802 juega un papel en este proceso analítico .
Desarrollo de Fármacos Antiinflamatorios
This compound, como DecarboxyEtodolac, se ha identificado como un fármaco antiinflamatorio potente. Su enantiómero activo se le ha asignado una configuración absoluta S, lo cual es significativo para el desarrollo de fármacos enantioselectivos .
Inhibición de la Ciclooxigenasa 2
Como Etodolac, this compound actúa como un inhibidor preferencial de la ciclooxigenasa 2. Se utiliza en el tratamiento de afecciones como la artritis reumatoide y la osteoartritis, y para aliviar el dolor posoperatorio .
Potencial Antiinflamatorio y Ulcerogénico
This compound se ha estudiado por sus efectos antiinflamatorios, particularmente contra modelos crónicos de inflamación. Ha mostrado una actividad potente con un potencial ulcerogénico agudo relativamente bajo, lo que lo convierte en un candidato para medicamentos antiinflamatorios más seguros .
Derracemización Redox
El compuesto se ha utilizado en procesos de derracemización redox para indoles α-sustituidos. Este método es importante para la síntesis de compuestos enantioméricamente puros, que son valiosos en productos farmacéuticos y ciencia de los materiales .
Mecanismo De Acción
Target of Action
RAK-802, also referred to as JBI-802, is a dual inhibitor of LSD1 and HDAC6 . These two enzymes, Lysine Specific Demethylase 1 (LSD1) and Histone Deacetylase 6 (HDAC6), are part of the repressor complexes that modulate the expression of several disease-specific genes . They play crucial roles in cancer cells and their combined inhibition has shown a profound effect in inhibiting tumor growth .
Mode of Action
This compound acts as an epigenetic modulating agent . It inhibits the transcriptional regulator coREST via its components LSD1 and HDAC6, thereby blocking neuroendocrine transdifferentiation and inducing cell death . This results in activity against neuroendocrine tumors . Furthermore, this compound has been found to induce downregulation of MYC RNA and degradation of MYC protein, both in vitro and in animal models .
Biochemical Pathways
The inhibition of LSD1 and HDAC6 by this compound affects the transcription of numerous cancer-related genes, including MYC . MYC is a master regulator of human cancers, and its amplification is associated with poor prognosis and resistance to treatments . By downregulating MYC, this compound disrupts the pathways that promote cancer cell proliferation and survival .
Result of Action
This compound has shown significant anti-proliferative activity against several cancer cell lines . It induces cell death and blocks neuroendocrine transdifferentiation, thereby exhibiting activity against neuroendocrine tumors . Moreover, this compound leads to the downregulation of MYC RNA and degradation of MYC protein, contributing to its anti-cancer effects .
Safety and Hazards
Propiedades
IUPAC Name |
1,8-diethyl-1-methyl-4,9-dihydro-3H-pyrano[3,4-b]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO/c1-4-11-7-6-8-12-13-9-10-18-16(3,5-2)15(13)17-14(11)12/h6-8,17H,4-5,9-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYMCQNNWNNRAQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C3=C(N2)C(OCC3)(C)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50921610 | |
| Record name | 1,8-Diethyl-1-methyl-1,3,4,9-tetrahydropyrano[3,4-b]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50921610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
115066-03-0 | |
| Record name | RAK 802 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115066030 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,8-Diethyl-1-methyl-1,3,4,9-tetrahydropyrano[3,4-b]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50921610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Decarboxy etodolac | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4J2J13T0DI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



